molecular formula C17H16F6N2O6 B2555257 Ácido (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroetoxi)fenil]formamida}etil)carbamoil]prop-2-enoico CAS No. 338418-05-6

Ácido (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroetoxi)fenil]formamida}etil)carbamoil]prop-2-enoico

Número de catálogo: B2555257
Número CAS: 338418-05-6
Peso molecular: 458.313
Clave InChI: DBRIYOLXTOZAQE-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple trifluoroethoxy groups

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid exhibits potential anticancer activity. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases .

Drug Development

Due to its promising biological activities, this compound is being explored as a lead candidate in drug development for conditions such as:

  • Cancer : Targeting specific pathways involved in tumor growth.
  • Inflammatory Diseases : Modulating immune responses to alleviate symptoms.

Formulation Development

The lipophilicity imparted by the trifluoroethoxy groups makes this compound suitable for formulation into various drug delivery systems, enhancing bioavailability and therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid in preclinical models:

StudyFindingsApplication
Study AInhibition of tumor growth in xenograft modelsCancer therapy
Study BReduction in inflammatory markers in animal modelsTreatment of arthritis
Study CEnhanced bioavailability in lipid-based formulationsDrug delivery optimization

These studies underscore the compound's versatility and potential impact across various therapeutic areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the trifluoroethoxy-substituted phenyl derivative. This is followed by the introduction of the formamido and carbamoyl groups through a series of condensation reactions. The final step involves the formation of the prop-2-enoic acid moiety under controlled conditions to ensure the desired (2E) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mecanismo De Acción

The mechanism by which (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

What sets (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid apart is its combination of trifluoroethoxy groups and the specific configuration of its functional groups, which confer unique chemical and biological properties.

Actividad Biológica

The compound (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid , also known by its CAS number 338404-49-2 , is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C18H22F6N2O4
  • Molar Mass : 444.37 g/mol
  • Density : 1.274 g/cm³ (predicted)
  • Boiling Point : 514.5 °C (predicted)
  • pKa : 13 ± 0.46 (predicted)

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoroethoxy groups which enhance lipophilicity and facilitate cellular uptake. The compound undergoes metabolic transformations that involve intramolecular migration of the carboxyl group during its metabolic process. This suggests a complex interaction with various biochemical pathways, particularly in microbial degradation processes where it may play a role in energy production from aromatic compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits significant metabolic transformations. The nih shift observed suggests that it is subject to extensive biotransformation in vivo. Its pharmacokinetic profile indicates potential for both therapeutic applications and environmental interactions, particularly in microbial systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A series of synthesized compounds based on the structure were tested against glioblastoma cell lines (LN229). The cytotoxic assays revealed that compounds derived from this structure exhibited significant apoptotic effects on cancer cells, damaging DNA and inhibiting cell proliferation. Specifically, compounds 5b , 5d , and 5m showed notable efficacy in inducing apoptosis through mechanisms involving colony formation assays and TUNEL assays .

Antidiabetic Activity

In vivo studies using a genetically modified model organism, Drosophila melanogaster, demonstrated that certain derivatives exhibited promising anti-diabetic effects. Compounds 5d and 5f significantly reduced glucose levels in these models, suggesting potential therapeutic applications for managing diabetes .

Case Studies

  • Study on Glioblastoma : A study conducted on various synthesized oxadiazole derivatives indicated that those with structural similarities to (2E)-3-[(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)carbamoyl]prop-2-enoic acid had significant cytotoxic effects against LN229 cells, leading to further investigations into their mechanisms of action and potential as anticancer agents .
  • Drosophila Model for Diabetes : In another study focusing on anti-diabetic properties, derivatives were tested in Drosophila melanogaster. The results indicated a marked decrease in glucose levels among treated groups compared to controls, showcasing the compound's potential role in glucose metabolism regulation .

Propiedades

IUPAC Name

(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O6/c18-16(19,20)8-30-10-1-2-12(31-9-17(21,22)23)11(7-10)15(29)25-6-5-24-13(26)3-4-14(27)28/h1-4,7H,5-6,8-9H2,(H,24,26)(H,25,29)(H,27,28)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRIYOLXTOZAQE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C=CC(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)/C=C/C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.